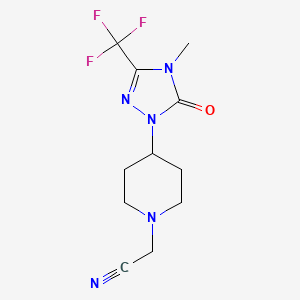
3-Phenyl-1-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Phenyl-1-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups and structural features, including a phenyl group, a thiophene ring, a cyclopentane ring, a piperidine ring, and an imidazolidine-2,4-dione group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several cyclic structures and functional groups. The presence of these groups would likely result in a highly conjugated system, which could have interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a highly conjugated system could result in interesting optical properties. Additionally, the presence of several polar functional groups could influence its solubility in different solvents .Scientific Research Applications
Antimicrobial Activity
Synthesis of thiazolidine-2,4-diones and their derivatives has shown significant antimicrobial properties, particularly against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These compounds have been synthesized through various chemical reactions and tested in vitro, demonstrating good activity against these strains. For example, some compounds exhibited MIC values comparable to those of commercial antibiotics like ciprofloxacin against S. aureus (Prakash et al., 2011). This suggests potential applications of the chemical compound for developing new antimicrobial agents.
Anticancer Activity
Imidazolidine-2,4-dione derivatives have also been evaluated for their anticancer activity. The synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity revealed compounds with good efficacy against various cancer cell lines, including breast (T47D), lung (NCI H-522), and liver (HepG-2) cancers (Kumar et al., 2013). These findings indicate the potential for developing novel anticancer therapeutics based on imidazolidine-2,4-dione chemistry.
Antifungal Activity
The antifungal activity of thiazolidine-2,4-dione derivatives has been noted, with compounds showing significant inhibition against fungi such as Aspergillus niger and A. flavus. These activities were compared with commercial antifungal agents, suggesting that certain derivatives could serve as leads for new antifungal treatments (Jat et al., 2006).
Potential for Neuroprotective and Psychotropic Effects
Some imidazolidine-2,4-dione derivatives have shown promise in neurological applications, including potential antidepressant and anxiolytic effects. Compounds with specific structural features have demonstrated affinity for serotonin receptors, offering a basis for further research into psychiatric and neurodegenerative disorders (Czopek et al., 2010).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. Additionally, the compound could be toxic or harmful if ingested, inhaled, or comes into contact with skin .
Future Directions
Properties
IUPAC Name |
3-phenyl-1-[1-(1-thiophen-2-ylcyclopentanecarbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c28-21-17-26(23(30)27(21)19-7-2-1-3-8-19)18-10-14-25(15-11-18)22(29)24(12-4-5-13-24)20-9-6-16-31-20/h1-3,6-9,16,18H,4-5,10-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSYNWOBIHFMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
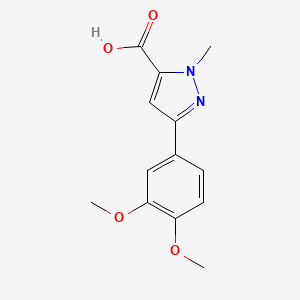
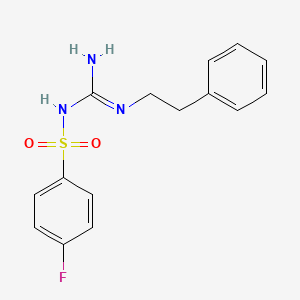
![(E)-N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2630703.png)
![(4-((4-chlorobenzyl)thio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2630704.png)
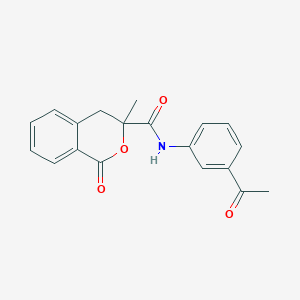

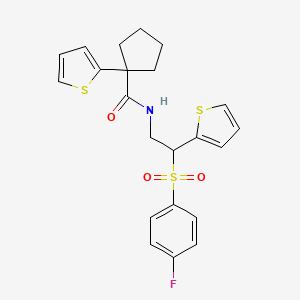
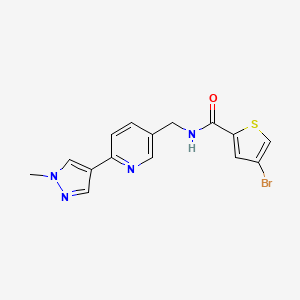

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylpropanamide](/img/structure/B2630713.png)
![ethyl 2-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2630714.png)
![2-(3-ethoxy-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2630716.png)
